molecular formula C17H19FN4O4 B2530287 ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate CAS No. 862828-77-1

ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate

Cat. No.: B2530287
CAS No.: 862828-77-1
M. Wt: 362.361
InChI Key: FNLXQKVIDGGTRL-UHFFFAOYSA-N
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Description

The compound “ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve the use of piperazine and potassium carbonate in CHCl3 at room temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, ethyl 2-(4-((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate (ZA5) is a pale yellow solid with a melting point of 96–98°C .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

This compound's derivatives have been synthesized via microwave-assisted methods, resulting in molecules containing penicillanic or cephalosporanic acid moieties. The compounds displayed antimicrobial, antilipase, and antiurease activities, indicating potential for therapeutic applications (Başoğlu et al., 2013).

Novel Derivatives as Anti-inflammatory and Analgesic Agents

Another research path involved synthesizing novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant potential as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).

Antihypertensive Agents

The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines derivatives has been conducted, with some showing promising antihypertensive activity. This indicates a potential application in developing new therapeutic agents for hypertension management (Bayomi et al., 1999).

Enoxacin Trihydrate Structure

Research into the structure of enoxacin trihydrate, a related compound, provided insights into its molecular conformation and hydrogen bonding, contributing to a deeper understanding of such molecules' crystal structures (Parvez et al., 2004).

Novel 8-fluoro Norfloxacin Derivatives

The creation of novel 8-fluoro Norfloxacin derivatives, including hybrids with piperazinyl derivatives, showcased increased potency against various bacterial strains. This research points to the compound's utility in developing new antibacterial agents (Sunduru et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . The potential development of these compounds as neuroprotective and anti-neuroinflammatory agents is strongly indicated .

Properties

IUPAC Name

ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4/c1-2-26-17(25)21-9-7-20(8-10-21)14-11-15(23)22(16(24)19-14)13-6-4-3-5-12(13)18/h3-6,11H,2,7-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLXQKVIDGGTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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